Ethyl 5-chloroquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-chloroquinoline-4-carboxylate is a chemical compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including ethyl 5-chloroquinoline-4-carboxylate, can be achieved through various methods. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst . This reaction typically requires heating under reflux conditions.
Another method involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. This method often employs catalysts such as clay or ionic liquids to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including temperature control, solvent selection, and catalyst recycling, to ensure high efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloroquinoline-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the quinoline ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dichloromethane), catalysts (palladium, copper).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Scientific Research Applications
Ethyl 5-chloroquinoline-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including dyes and agrochemicals.
Biological Studies: It is employed in the study of biological processes and the development of bioactive molecules.
Mechanism of Action
The mechanism of action of ethyl 5-chloroquinoline-4-carboxylate depends on its specific application. In medicinal chemistry, quinoline derivatives often target enzymes or receptors involved in disease pathways. For example, they may inhibit the activity of enzymes like topoisomerases or kinases, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Ethyl 5-chloroquinoline-4-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug that also exhibits anti-inflammatory properties.
Quinine: A natural alkaloid used to treat malaria.
Mefloquine: Another antimalarial agent with a different mechanism of action.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and synthetic methodologies.
Properties
IUPAC Name |
ethyl 5-chloroquinoline-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)8-6-7-14-10-5-3-4-9(13)11(8)10/h3-7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIMPIPJUPHBID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=NC=C1)C=CC=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.